molecular formula C20H16O3 B5796416 2-naphthyl 3-(4-methoxyphenyl)acrylate

2-naphthyl 3-(4-methoxyphenyl)acrylate

Cat. No.: B5796416
M. Wt: 304.3 g/mol
InChI Key: OLSDMMHLFMQBQZ-MDWZMJQESA-N
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Description

2-Naphthyl 3-(4-methoxyphenyl)acrylate is a synthetic chemical compound of significant interest in medicinal chemistry and anticancer research. It is designed as a molecular hybrid, incorporating a 2-naphthyl acrylate scaffold linked to a 4-methoxyphenyl group. This structure combines two pharmacophores known for their biological activity: the naphthalene ring system, which improves metabolic stability and receptor binding, and the methoxyphenyl acrylate moiety, which can contribute to interactions with enzyme active sites . Research into structurally similar naphthalene-acrylamide conjugates has demonstrated potent anti-proliferative effects against breast cancer cell lines, such as MCF-7. These compounds are investigated as potential aromatase inhibitors, a key therapeutic target in estrogen-receptor-positive breast cancer, as they block the conversion of androgens to estrogens . The mechanism of action for these analogs often involves inducing cell cycle arrest and promoting cellular apoptosis by modulating the expression of key proteins like Bcl-2, Bax, and caspase-9 . As a derivative in this class, this compound is a valuable reagent for researchers developing and synthesizing novel small-molecule therapeutics. It serves as a key intermediate or a target compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various cancer targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

naphthalen-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-22-18-10-6-15(7-11-18)8-13-20(21)23-19-12-9-16-4-2-3-5-17(16)14-19/h2-14H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSDMMHLFMQBQZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Photopolymerization and Photoinitiators

One of the primary applications of 2-naphthyl 3-(4-methoxyphenyl)acrylate is in photopolymerization processes. It serves as a photoinitiator due to its ability to absorb UV light and initiate polymerization reactions. This property is crucial in the development of advanced materials, particularly in coatings and adhesives.

  • Case Study : Research has demonstrated that compounds like this compound can effectively initiate the polymerization of acrylates under UV light, leading to the formation of cross-linked networks that enhance material properties such as hardness and chemical resistance .

The compound exhibits notable biological activities, including antimicrobial and anticancer properties. The presence of the naphthyl group contributes to its effectiveness against various pathogens.

  • Antimicrobial Activity : A study indicated that derivatives of naphthyl compounds display significant antimicrobial effects against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship suggests that modifications in the naphthyl moiety can enhance efficacy .
  • Anticancer Potential : In vitro studies have shown that related compounds possess cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, typically starting from readily available naphthalene derivatives. Characterization techniques such as NMR spectroscopy and IR spectroscopy are used to confirm the structure and purity of the synthesized compounds.

Technique Details
NMRProvides information on the molecular structure by analyzing chemical shifts.
IRIdentifies functional groups through characteristic absorption peaks.

Material Science Applications

In material science, this compound is utilized in creating high-performance polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

  • Example Application : This compound has been integrated into polymer blends used for protective coatings, where it enhances durability against environmental stressors .

Environmental Applications

The compound also shows promise in environmental applications, particularly in the degradation of pollutants through photocatalytic processes. Its ability to generate reactive species upon UV irradiation can facilitate the breakdown of organic contaminants.

  • Research Insight : Studies have indicated that incorporating photoinitiators like this compound into photocatalytic systems can enhance the degradation rates of hazardous substances in wastewater treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares 2-naphthyl 3-(4-methoxyphenyl)acrylate with key analogs, emphasizing substituent-driven differences:

Compound Name Ester Group Substituents Key Structural Features References
This compound 2-Naphthyl 4-Methoxyphenyl High lipophilicity; extended conjugation
4-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate 4-Methoxybenzyl 4-Methoxyphenyl Polar ester group; potential H-bonding
Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate Ethyl 4-Methoxyphenyl, Br Electron-withdrawing Br; Z-configuration
Methyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate Methyl 2-Ethoxyphenyl, Br Ortho-substitution; lower symmetry
Chalcone derivative (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one None (ketone) 4-Methoxyphenyl, hydroxyl Ketone core; antioxidant activity

Key Observations :

  • Ester Group Impact : The 2-naphthyl group likely increases steric hindrance and lipophilicity compared to smaller esters (e.g., methyl, ethyl) or polar groups (4-methoxybenzyl). This could reduce solubility in polar solvents but enhance stability in hydrophobic environments .
  • Substituent Effects : Bromine substitution (e.g., in compounds) introduces electron-withdrawing effects, altering reactivity in nucleophilic additions. Ortho-substituted analogs (e.g., 2-ethoxyphenyl) exhibit distorted molecular geometries, affecting packing and melting points .
  • Core Structure Variations : Chalcone derivatives () replace the ester with a ketone, enhancing antioxidant activity due to improved radical scavenging capacity .
Physical and Chemical Properties
  • Melting Points: Methyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate: 59°C (crystalline solid) . Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate: Oil at room temperature . 2-Naphthyl analog: Predicted to have a higher melting point than alkyl esters due to aromatic stacking, though experimental data are lacking.
  • Spectroscopic Data :

    • IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1719–1720 cm⁻¹ in brominated acrylates () . The 2-naphthyl ester may exhibit slight shifts due to conjugation with the aromatic system.
    • NMR : Methoxy groups in 4-methoxyphenyl derivatives resonate at δ3.80–3.90 (¹H NMR), while brominated analogs show deshielded vinyl protons (δ8.50 for Z-14d) .

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